2,6-Dibromo-4-(2-butoxyethanesulfonyl)aniline
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Overview
Description
2,6-Dibromo-4-(2-butoxyethanesulfonyl)aniline is an organic compound characterized by the presence of bromine atoms, a butoxyethanesulfonyl group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-(2-butoxyethanesulfonyl)aniline typically involves multi-step organic reactionsThe reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and sulfonylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-(2-butoxyethanesulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted anilines .
Scientific Research Applications
2,6-Dibromo-4-(2-butoxyethanesulfonyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-(2-butoxyethanesulfonyl)aniline involves its interaction with specific molecular targets. The bromine atoms and sulfonyl group play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromoaniline: Shares the dibromoaniline core but lacks the butoxyethanesulfonyl group.
2,6-Dibromo-4-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of the butoxyethanesulfonyl group
Uniqueness
2,6-Dibromo-4-(2-butoxyethanesulfonyl)aniline is unique due to the presence of the butoxyethanesulfonyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other dibromoaniline derivatives and contributes to its specific applications and reactivity .
Properties
CAS No. |
88470-99-9 |
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Molecular Formula |
C12H17Br2NO3S |
Molecular Weight |
415.14 g/mol |
IUPAC Name |
2,6-dibromo-4-(2-butoxyethylsulfonyl)aniline |
InChI |
InChI=1S/C12H17Br2NO3S/c1-2-3-4-18-5-6-19(16,17)9-7-10(13)12(15)11(14)8-9/h7-8H,2-6,15H2,1H3 |
InChI Key |
BGVJSGPHYXQHFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCS(=O)(=O)C1=CC(=C(C(=C1)Br)N)Br |
Origin of Product |
United States |
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